molecular formula C17H15FN6O2 B12492560 N~2~-(3-fluorophenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-fluorophenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12492560
M. Wt: 354.3 g/mol
InChI Key: PVRCWCLRTBGJKY-UHFFFAOYSA-N
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Description

N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a nitropyrimidine core

Properties

Molecular Formula

C17H15FN6O2

Molecular Weight

354.3 g/mol

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15FN6O2/c1-10-5-7-12(8-6-10)20-16-14(24(25)26)15(19)22-17(23-16)21-13-4-2-3-11(18)9-13/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

PVRCWCLRTBGJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N2-(3-FLUOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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